1-(2-chlorobenzyl)-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Description
1-(2-chlorobenzyl)-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound with potential applications in various scientific fields, such as chemistry, biology, and medicine. This compound features a multifaceted structure, comprising chlorobenzyl, difluoromethyl, dimethoxyphenyl, and pyrazolopyridine moieties, contributing to its unique chemical properties and reactivity.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClF2N3O2/c1-13-21-16(22(25)26)11-18(14-8-9-19(30-2)20(10-14)31-3)27-23(21)29(28-13)12-15-6-4-5-7-17(15)24/h4-11,22H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDJREPIWPXNOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(F)F)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzyl)-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine generally involves multiple steps, including:
Formation of the pyrazolopyridine core: : Starting from pyridine and pyrazole, various condensation reactions are utilized to form the basic core structure.
Introduction of substituents: : The chlorobenzyl, difluoromethyl, and dimethoxyphenyl groups are typically introduced via nucleophilic substitution reactions, utilizing appropriate precursors and catalysts.
Final modifications: : Adjustments to optimize yield and purity, often involving purification steps such as recrystallization or chromatography.
Industrial Production Methods: In an industrial context, the synthesis might employ continuous flow reactors to enhance reaction efficiency and scalability. Catalysts, solvents, and reaction conditions are optimized for large-scale production, minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(2-chlorobenzyl)-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine undergoes several types of chemical reactions:
Oxidation: : Involves reagents such as permanganate or chromate, potentially leading to the formation of oxidized derivatives.
Reduction: : Employing agents like lithium aluminum hydride, producing various reduced forms.
Substitution: : Both electrophilic and nucleophilic substitutions can occur, depending on the reacting species and conditions.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate, chromium trioxide in acidic medium.
Reduction: : Lithium aluminum hydride, sodium borohydride under inert atmosphere.
Substitution: : Various halogenated agents for nucleophilic substitutions.
Major Products:
Oxidized forms: : May involve formation of hydroxylated or carboxylated derivatives.
Reduced forms: : Include hydrogenated derivatives at various positions.
Substitution products: : Diverse, depending on the substituent introduced.
Scientific Research Applications
Chemistry: : Utilized in developing new synthetic pathways and understanding reaction mechanisms. Biology : Explored for potential biological activity, such as enzyme inhibition or receptor modulation. Medicine : Investigated for pharmacological properties, including potential therapeutic applications. Industry : Employed in materials science and the development of novel compounds for various industrial processes.
Mechanism of Action
1-(2-chlorobenzyl)-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine operates by interacting with specific molecular targets, potentially including:
Enzymes: : Inhibiting or modulating enzyme activity, affecting biochemical pathways.
Receptors: : Binding to and modulating receptor activity, influencing cellular responses.
Pathways: : Interfering with signaling pathways, altering cell function and behavior.
Comparison with Similar Compounds
Comparison with Other Compounds
1-(2-chlorobenzyl)-4-methyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine: : Lacks the difluoromethyl group, leading to different chemical properties and reactivity.
1-(2-fluorobenzyl)-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine: : Contains a fluorine instead of chlorine, influencing its interactions and stability.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
